1,4-Dicyclohexyl-2,5-diiodobenzene
Overview
Description
1,4-Dicyclohexyl-2,5-diiodobenzene is a fascinating chemical compound with the molecular formula C18H24I2 and a molecular weight of 494.19 g/mol . This compound features a benzene ring substituted with two cyclohexyl groups at the 1st and 4th positions and two iodine atoms at the 2nd and 5th positions . It is known for its unique properties and finds applications in various fields, including organic synthesis, materials science, and pharmaceutical research.
Mechanism of Action
Target of Action
Pharmacokinetics
As a research chemical, it’s crucial to handle it with care, considering its potential for skin and eye irritation, and respiratory system toxicity .
Action Environment
The action, efficacy, and stability of 1,4-Dicyclohexyl-2,5-diiodobenzene can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical substances . .
Preparation Methods
The synthesis of 1,4-Dicyclohexyl-2,5-diiodobenzene typically involves the iodination of 1,4-dicyclohexylbenzene.
Chemical Reactions Analysis
1,4-Dicyclohexyl-2,5-diiodobenzene undergoes various chemical reactions, primarily due to the presence of the iodine atoms, which are highly reactive. Some common reactions include:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atoms are replaced by aryl or vinyl groups using palladium catalysts.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidized or reduced products.
Scientific Research Applications
1,4-Dicyclohexyl-2,5-diiodobenzene is extensively used in scientific research due to its unique properties:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its rigid structure and electronic properties.
Pharmaceutical Research: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Comparison with Similar Compounds
1,4-Dicyclohexyl-2,5-diiodobenzene can be compared to other similar compounds, such as:
1,4-Diiodobenzene: This compound lacks the cyclohexyl groups, making it less sterically hindered and more reactive in certain reactions.
1,4-Didodecyl-2,5-diiodobenzene: This compound features longer alkyl chains, which can influence its solubility and reactivity.
2,5-Diiodobenzoic Acid: This compound contains carboxylic acid groups, which significantly alter its chemical properties and reactivity compared to this compound.
Properties
IUPAC Name |
1,4-dicyclohexyl-2,5-diiodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24I2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h11-14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASMITRTCQRQGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2I)C3CCCCC3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584520 | |
Record name | 2~2~,2~5~-Diiodo-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
236407-24-2 | |
Record name | 2~2~,2~5~-Diiodo-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,3~1~,3~2~,3~3~,3~4~,3~5~,3~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dicyclohexyl-2,5-diiodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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